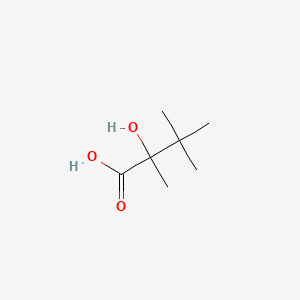

2-Hydroxy-2,3,3-trimethylbutanoic acid

Description

Contextualization of α-Hydroxy Acids in Chemical Synthesis and Biological Systems

Alpha-hydroxy acids (AHAs) are a class of carboxylic acids characterized by a hydroxyl group attached to the carbon atom immediately adjacent to the carboxyl group. wikipedia.org This structural feature is widespread in nature, appearing in biologically important molecules such as glycolic acid and lactic acid. wikipedia.orgresearchgate.net In the realm of chemical synthesis, AHAs are highly versatile building blocks. researchgate.net The presence of two neighboring functional groups—a carboxylic acid and a hydroxyl group—enables a broad spectrum of chemical reactions, making them valuable precursors for creating more complex molecules. wikipedia.orgresearchgate.net They are frequently used in industrial applications, including as additives in animal feed and as starting materials for polymer synthesis. wikipedia.org

Significance of Quaternary Carbon Centers in Molecular Design

A quaternary carbon center is defined as a carbon atom that is bonded to four other carbon atoms. researchgate.netnih.gov The creation of these centers is a significant hurdle in organic synthesis because of the steric hindrance involved. researchgate.netnih.gov Molecules that contain quaternary carbons often display unique and valuable properties. This structural element can confer a high degree of conformational rigidity to a molecule, a desirable characteristic in the design of pharmacologically active compounds, as it can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netresearchgate.net Furthermore, the presence of a quaternary carbon can increase a molecule's metabolic stability by obstructing potential sites of enzymatic breakdown. nih.gov

Overview of Research Trajectories for 2-Hydroxy-2,3,3-trimethylbutanoic Acid

Research involving 2-Hydroxy-2,3,3-trimethylbutanoic acid has largely concentrated on its synthesis and its application as a chiral resolving agent or as a foundational element in the synthesis of other complex molecules. biosynth.comnih.gov A primary area of investigation has been the development of efficient and stereoselective synthetic pathways, a challenge owing to the molecule's sterically crowded nature. nih.gov

One significant application has been in the study of stereoselective reactions, where its rigid structure can guide the stereochemical course of a reaction. Recent studies have begun to uncover its potential in the creation of novel compounds that may have biological activity. For example, it has been employed as a starting material in the preparation of chiral ligands for use in asymmetric catalysis. biosynth.com The distinctive steric and electronic characteristics of 2-Hydroxy-2,3,3-trimethylbutanoic acid make it a compelling candidate for such applications. biosynth.com

| Property | Value |

| Chemical Formula | C7H14O3 biosynth.com |

| Molar Mass | 146.18 g/mol biosynth.com |

| IUPAC Name | 2-Hydroxy-2,3,3-trimethylbutanoic acid chemsrc.com |

| CAS Number | 4026-21-5 biosynth.comchemsrc.com |

| Appearance | White crystalline solid nih.gov |

Current Gaps and Future Directions in the Study of Highly Branched α-Hydroxy Acids

Despite the advancements, there are still considerable gaps in the knowledge and application of highly branched α-hydroxy acids such as 2-Hydroxy-2,3,3-trimethylbutanoic acid. A critical ongoing challenge is the creation of more efficient and scalable methods for synthesizing these compounds. researchgate.netresearchgate.net Moreover, a more profound understanding of their conformational preferences and how the quaternary center influences their reactivity is required.

Future research is anticipated to concentrate on several key domains. A major focus will be the development of innovative catalytic methods for the asymmetric synthesis of 2-Hydroxy-2,3,3-trimethylbutanoic acid and its derivatives. There is also an increasing interest in investigating the biological activities of these compounds. Their potential as foundational scaffolds in drug discovery, especially for targets that demand a high level of molecular rigidity, presents an exciting path for future exploration. The distinct stereochemical environment created by the quaternary carbon center could also be leveraged in the design of new chiral catalysts and advanced materials. As synthetic techniques continue to evolve, the full potential of highly branched α-hydroxy acids is expected to be unlocked across various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,3,3-trimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-6(2,3)7(4,10)5(8)9/h10H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZUWGSCTZUBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311770 | |

| Record name | 2-Hydroxy-2,3,3-trimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-21-5 | |

| Record name | NSC245185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2,3,3-trimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 2,3,3 Trimethylbutanoic Acid and Its Analogs

Established Synthetic Routes and Reaction Conditions

Several conventional, non-stereoselective methods are effective for the preparation of racemic 2-hydroxy-2,3,3-trimethylbutanoic acid and its analogs. These routes are valued for their reliability and use of accessible starting materials.

Oxidation Pathways for Precursor Compounds (e.g., 2,2,3-Trimethylbutanal)

While direct oxidation of an aldehyde like 2,2,3-trimethylbutanal (B3388158) would typically yield the corresponding carboxylic acid (2,2,3-trimethylbutanoic acid), the formation of an α-hydroxy acid requires a different strategy. The synthesis of α-hydroxy carbonyl compounds can be achieved through methods such as asymmetric enolate oxidation and selective diol oxidation. google.com For quaternary carbons, a common precursor is the corresponding ketone. The α-hydroxylation of ketones can be accomplished via the enantioselective oxidation of an in-situ formed enolate. acs.org However, for a sterically hindered ketone like pinacolone (B1678379) (3,3-dimethyl-2-butanone), which is the precursor to 2-hydroxy-2,3,3-trimethylbutanoic acid, enolate formation can be challenging.

One-Pot Synthesis Approaches for Quaternary α-Hydroxycarboxylic Acids

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. A convenient one-pot method for synthesizing quaternary α-hydroxycarboxylic acids from ketones has been developed. nii.ac.jp This process involves reacting a ketone with tribromomethane and potassium hydroxide (B78521) in water, which provides the target α-hydroxycarboxylic acid in good yields. nii.ac.jp This approach is a variation of the haloform reaction, adapted for the synthesis of these specific acids. nii.ac.jp

Conventional Synthesis via Hydrocyanation and Hydrolysis

A classic and robust method for preparing α-hydroxy acids is through the formation and subsequent hydrolysis of cyanohydrins. This two-step process begins with the nucleophilic addition of a cyanide ion (from sources like HCN, NaCN, or KCN) to the carbonyl carbon of a ketone. For 2-hydroxy-2,3,3-trimethylbutanoic acid, the precursor ketone is pinacolone (3,3-dimethyl-2-butanone). The resulting intermediate, a cyanohydrin, is then subjected to acidic or basic hydrolysis, which converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final α-hydroxy acid.

Formation of Haloform Adducts and Subsequent Hydrolysis

This method utilizes the reaction of a ketone with a haloform, such as bromoform (B151600) (CHBr₃) or chloroform (B151607) (CHCl₃), in the presence of a strong base like potassium hydroxide. nii.ac.jp The reaction proceeds via the formation of a dihalocarbene which adds to the ketone. More directly, the trihalomethyl anion, formed by the deprotonation of the haloform, acts as a nucleophile and attacks the carbonyl carbon of the ketone. This creates a trihalomethyl carbinol adduct. Subsequent hydrolysis of the trihalomethyl group under basic conditions leads to the formation of the carboxylate salt, which upon acidification, yields the quaternary α-hydroxy acid. nii.ac.jp

Table 1: Comparison of Conventional Synthetic Routes for Quaternary α-Hydroxy Acids

| Method | Precursor Compound | Key Reagents | Intermediate | Notes |

|---|---|---|---|---|

| Hydrocyanation & Hydrolysis | Ketone (e.g., Pinacolone) | NaCN/HCN, H₃O⁺/OH⁻ | Cyanohydrin | A traditional, reliable two-step method. |

| Haloform Adduct & Hydrolysis | Ketone | CHBr₃/CHCl₃, KOH | Trihalomethyl carbinol | Can be performed as a one-pot synthesis. nii.ac.jp |

| Oxidation of Enolates | Ketone | Strong base, Oxidizing agent (e.g., m-CPBA) | Enolate | Challenging for sterically hindered ketones. google.comacs.org |

Stereoselective and Enantioselective Synthesis Strategies

Creating enantiomerically pure compounds is critical in fields like pharmaceuticals and materials science. google.com For α-hydroxy acids with a quaternary stereocenter, enantioselective synthesis is a significant chemical challenge that is addressed using chiral auxiliaries and asymmetric catalysis. nih.gov

Chiral Auxiliaries and Catalytic Approaches in α-Hydroxy Acid Synthesis

Asymmetric synthesis strategies are essential for producing specific enantiomers of chiral molecules. sigmaaldrich.com These methods temporarily incorporate a stereogenic group, known as a chiral auxiliary, into the molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a reaction stereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common examples include Evans oxazolidinones, pseudoephedrine, and camphorsultam. sigmaaldrich.comwikipedia.org In the synthesis of α-hydroxy acids, a chiral auxiliary can be attached to a simpler acid like glycolic acid. acs.org The resulting chiral ester enolate can then be alkylated with high diastereoselectivity. acs.org Subsequent hydrolysis removes the auxiliary, yielding the α-hydroxy acid with high enantiomeric excess. acs.org Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in stereocontrolled reactions like aldol (B89426) additions. scielo.org.mx

Catalytic Approaches: Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This is a highly efficient approach for synthesizing chiral α-hydroxy acids. Strategies include the catalytic enantioselective formation of α-quaternary ketones, which are precursors to the desired acids. nih.gov This can involve copper-catalyzed allylic substitution with an acyl nucleophile or palladium-catalyzed enantioselective allyl group installation. nih.gov Biocatalytic methods, using enzymes like lyases or redox enzymes, also offer powerful routes to produce enantiopure α-hydroxy ketones from simple aldehydes or through the selective reduction of diketones. acs.org These enzymatic processes can achieve very high yields and enantiomeric excesses (up to >99%). acs.org

Table 2: Key Strategies in Stereoselective α-Hydroxy Acid Synthesis

| Strategy | Description | Common Examples | Key Advantage |

|---|---|---|---|

| Chiral Auxiliaries | A recoverable chiral molecule is temporarily attached to guide stereoselective bond formation. wikipedia.org | Evans Oxazolidinones, Camphorsultam, Pseudoephedrine sigmaaldrich.comwikipedia.org | High diastereoselectivity and predictable stereochemical outcome. acs.org |

| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemistry of the reaction. nih.gov | Chiral phosphine-metal complexes (Cu, Rh, Pd), Biocatalysis (enzymes) acs.orgnih.gov | High efficiency (low catalyst loading) and potential for industrial scale-up. acs.org |

Matteson Asymmetric Homologation Procedures

The Matteson asymmetric homologation is a powerful and highly stereoselective method for the iterative extension of a carbon chain, making it exceptionally well-suited for the synthesis of complex chiral molecules, including α-hydroxy acids and their derivatives. acs.orgnih.gov This procedure relies on the reaction of a chiral boronic ester with a (dihalomethyl)lithium, typically generated in situ, to insert a CHX group (where X is a halogen) into the carbon-boron bond. Subsequent reaction with a nucleophile and oxidation of the resulting boronic ester can yield a variety of functionalized products with excellent control over the stereochemistry.

The stereoselectivity of the Matteson homologation is generally outstanding, capable of producing diastereomeric ratios as high as 1000:1. acs.org The absolute configuration of the newly formed stereocenter is dictated by the choice of the chiral auxiliary used to create the initial boronic ester. nih.gov This allows for a programmed, iterative approach to building up complex polyketide-like structures. acs.org

The general sequence for obtaining an α-hydroxy acid functionality via Matteson homologation involves the following key steps:

Formation of the Ate Complex: The process begins with the addition of a (halomethyl)lithium reagent to the chiral boronic ester. This forms a boronate "ate" complex. nrochemistry.com

Deprotection/Oxidation: The newly formed homologated α-chloroboronic ester can then be oxidized to reveal the desired α-hydroxy acid. acs.org

While a direct synthesis of 2-hydroxy-2,3,3-trimethylbutanoic acid using this specific method is not prominently detailed, the principles can be readily applied. The synthesis would start from a boronic ester precursor to the tert-butyl group. However, the creation of a quaternary α-hydroxy center presents a significant challenge for this method, which typically excels at creating secondary stereocenters.

Table 1: Key Steps in Matteson Asymmetric Homologation for α-Hydroxy Acid Synthesis

| Step | Description | Key Reagents & Conditions |

|---|---|---|

| 1. Ate Complex Formation | Addition of a lithium carbenoid to the chiral boronic ester. | Boronic Ester, Dihalomethane (e.g., CH₂Cl₂), n-Butyllithium (n-BuLi), THF, -78 °C |

| 2. 1,2-Rearrangement | Stereospecific migration of the alkyl group from boron to carbon, displacing a halide. | Warming of the reaction mixture. |

| 3. Oxidation | Conversion of the carbon-boron bond to a carbon-oxygen bond to yield the alcohol. | Oxidizing agent (e.g., sodium perborate (B1237305) or hydrogen peroxide), followed by workup. |

Control of Absolute Configuration in Complex Molecular Architectures

The control of absolute configuration is a cornerstone of modern organic synthesis, particularly for creating biologically active molecules and complex natural products. The Matteson homologation is a prime example of a methodology that provides exceptional control over stereochemistry. acs.orgnih.gov

In the context of the Matteson reaction, the absolute configuration of the product is determined by the chiral diol auxiliary used to form the starting boronic ester. nih.gov By selecting the appropriate enantiomer of the diol (e.g., derivatives of pinanediol, tartaric acid, or other C₂-symmetric diols), chemists can direct the synthesis toward the desired stereoisomer. This strategy allows for the iterative application of the homologation sequence to build long carbon chains with multiple, precisely controlled stereogenic centers, typically in a 1,2-anti relationship. nih.gov The main advantages of this approach are the high stereoselectivities achieved and the ability to introduce a wide range of functionalities by varying the nucleophile used after the homologation step. acs.org

Synthesizing a quaternary α-hydroxy acid like 2-hydroxy-2,3,3-trimethylbutanoic acid introduces the challenge of creating a stereocenter substituted with four different non-hydrogen groups. While the classic Matteson homologation is ideal for installing secondary stereocenters, creating quaternary centers often requires alternative or modified strategies. Asymmetric aldol reactions, for instance, represent a powerful approach. researchgate.net A method based on the "memory of chirality" principle has been used to synthesize quaternary β-hydroxy α-amino acids with high diastereoselectivity and enantioselectivity, where the chirality of an initial α-amino acid is the sole source of stereochemical information. researchgate.net

The configuration of (-)-2-hydroxy-2,3,3-trimethylbutanoic acid has been assigned through stereoselective syntheses and the application of predictive models like Cram's and Prelog's rules, highlighting the importance of unambiguous stereochemical determination. capes.gov.br

Table 2: Factors Influencing Absolute Configuration Control

| Method / Principle | Controlling Factor | Typical Outcome | Relevance to Target Structure |

|---|---|---|---|

| Matteson Homologation | Chiral auxiliary on the boronic ester. nih.gov | High diastereoselectivity for 1,2-anti products. | Excellent for building chiral backbones, though challenging for direct quaternary center formation. |

| Memory of Chirality | Chirality of the starting material (e.g., an α-amino acid). researchgate.net | Asymmetric induction to form new quaternary centers. | Applicable for the synthesis of chiral quaternary α-hydroxy acids from chiral precursors. |

| Asymmetric Aldol Reactions | Chiral catalysts or auxiliaries. | Formation of β-hydroxy carbonyl compounds with controlled stereocenters. | A key strategy for creating the α-hydroxy acid motif with stereocontrol. |

| Substrate-Controlled Synthesis | Existing stereocenters within the substrate molecule. | Directs the stereochemical outcome of subsequent reactions. | Important in multi-step syntheses of complex molecules containing the target acid moiety. |

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic methodology have provided new avenues for the construction of sterically hindered α-hydroxy acids and their derivatives, including structures analogous to 2-hydroxy-2,3,3-trimethylbutanoic acid. These novel strategies often provide milder reaction conditions, broader substrate scope, and improved efficiency over classical methods.

One significant development is the use of organic photoredox catalysis for the synthesis of sterically hindered α-hydroxy carbonyl compounds. nih.govorganic-chemistry.org This approach involves a radical-radical coupling mechanism. An aliphatic carboxylic acid is converted into a transient alkyl radical, while an α-ketocarbonyl is transformed into a persistent ketyl radical. These two radical species then couple selectively, driven by the persistent radical effect. nih.gov This method is notable for its ability to accommodate sterically demanding tertiary aliphatic carboxylic acids to introduce bulky alkyl substituents under mild, visible-light-mediated conditions. organic-chemistry.org

Other modern approaches focus on the direct carboxylation of precursors or the use of masked acyl cyanide reagents. For example, α-substituted α-siloxy silanes can be carboxylated using carbon dioxide under atmospheric pressure in the presence of a fluoride (B91410) source like CsF, proceeding through a Brook rearrangement to furnish α-hydroxy acids. organic-chemistry.org This method tolerates a variety of substituents and can be performed in a one-pot synthesis from aldehydes. organic-chemistry.org

The synthesis of α-hydroxy acids from natural α-amino acids via diazotization is another established method that continues to be refined. researchgate.net While this typically involves retention of configuration, the conditions can be optimized to achieve high yields for a variety of substituted α-hydroxy acids. researchgate.net

Table 3: Overview of Novel Synthetic Strategies for α-Hydroxy Acids

| Synthetic Method | Key Features | Example Precursors | Catalyst / Key Reagent |

|---|---|---|---|

| Organic Photoredox Catalysis | Radical-radical coupling; mild conditions; tolerates sterically hindered substrates. nih.govorganic-chemistry.org | Aliphatic carboxylic acids, α-ketocarbonyls. | 4Cz-IPN (photocatalyst), Cs₂CO₃ (base). organic-chemistry.org |

| Carboxylation via Brook Rearrangement | Uses CO₂ as a C1 source; one-pot synthesis from aldehydes is possible. organic-chemistry.org | α-Siloxy silanes (derived from aldehydes). | CsF. organic-chemistry.org |

| Masked Acyl Cyanide (MAC) Reagents | One-carbon homologation of aldehydes. organic-chemistry.org | Aldehydes, alcohols/amines. | Silyl-protected MAC reagent. organic-chemistry.org |

| Enzymatic Esterification | High selectivity; green chemistry approach. researchgate.net | β-hydroxybutyric acid, methanol. | Immobilized lipase (B570770) (e.g., Novozym 435). researchgate.net |

Chemical Reactivity and Transformations of 2 Hydroxy 2,3,3 Trimethylbutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a site for nucleophilic acyl substitution, decarboxylation, and related reactions.

Esterification and Amidation Reactions

Esterification: 2-Hydroxy-2,3,3-trimethylbutanoic acid can undergo esterification when reacted with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This is a reversible reaction where water is eliminated. masterorganicchemistry.commasterorganicchemistry.com The general equation for this reaction is:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

For 2-hydroxy-2,3,3-trimethylbutanoic acid, the reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com However, the rate of esterification is significantly influenced by steric hindrance. The presence of a quaternary carbon and a bulky tert-butyl group near the reaction center in 2-hydroxy-2,3,3-trimethylbutanoic acid would be expected to slow the reaction rate compared to less sterically hindered carboxylic acids like acetic acid. libretexts.org To drive the equilibrium towards the product ester, the water produced is typically removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Amidation: Similar to esterification, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction typically requires strong heating to drive off the water molecule formed. libretexts.org The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide.

| Reaction | Reactants | Products | Conditions |

| Esterification | 2-Hydroxy-2,3,3-trimethylbutanoic acid, Alcohol (R'-OH) | Corresponding Ester, Water | Acid catalyst (e.g., H₂SO₄), Heat |

| Amidation | 2-Hydroxy-2,3,3-trimethylbutanoic acid, Amine (R'-NH₂) | Corresponding Amide, Water | High Temperature |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). While the decarboxylation of simple alkanoic acids is difficult, it is facilitated by the presence of a functional group at the β-position, such as in β-keto acids. masterorganicchemistry.com For α-hydroxy acids like 2-hydroxy-2,3,3-trimethylbutanoic acid, decarboxylation is not typically a spontaneous process upon heating but can be induced under specific conditions, often involving catalysts or oxidative pathways. organic-chemistry.org A potential non-oxidative pathway could involve the formation of a carbocation intermediate upon protonation of the hydroxyl group and loss of water, followed by the loss of CO₂.

Oxidative Decarboxylation Mechanisms and Products

Oxidative decarboxylation involves both the loss of CO₂ and the oxidation of the molecule. For α-hydroxy acids, this process can be initiated by various oxidizing agents. A notable mechanism involves iron(II)-α-hydroxy acid complexes reacting with oxygen. nih.gov This process mimics the action of certain nonheme iron enzymes. nih.gov

The proposed mechanism involves the coordination of the α-hydroxy acid to an iron(II) center. The complex then reacts with molecular oxygen (O₂) to form a transient iron(III)-superoxo species. nih.gov This reactive species can then abstract the hydrogen atom from the α-hydroxyl group, leading to the cleavage of the C1-C2 bond and subsequent release of CO₂. nih.gov Applying this to 2-hydroxy-2,3,3-trimethylbutanoic acid, the expected product of oxidative decarboxylation would be di-tert-butyl ketone.

Reaction Scheme: 2-Hydroxy-2,3,3-trimethylbutanoic acid + [Oxidant] → Di-tert-butyl ketone + CO₂ + H₂O

This type of reaction highlights how metal centers can facilitate C-C bond cleavage under relatively mild conditions. nih.gov

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group (-OH) on the α-carbon is a key site for substitution and elimination reactions. As a general rule, the hydroxyl group is a poor leaving group and must be protonated or converted to a better leaving group to facilitate these reactions. libretexts.orgmsu.edu

Substitution Reactions (e.g., Chlorination, Bromination)

Substitution of the tertiary hydroxyl group typically proceeds through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation.

Chlorination: The hydroxyl group can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org In the presence of a strong acid like HCl, the -OH group is protonated to -OH₂⁺, which is a good leaving group (water). libretexts.org The departure of water leaves a tertiary carbocation, which is then attacked by the chloride ion nucleophile.

Bromination: Similarly, reaction with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a bromine atom. libretexts.org The reaction with HBr follows an Sₙ1 pathway analogous to the reaction with HCl.

| Reaction | Reagent | Product | Mechanism |

| Chlorination | HCl, SOCl₂, or PCl₅ | 2-Chloro-2,3,3-trimethylbutanoic acid | Sₙ1 |

| Bromination | HBr or PBr₃ | 2-Bromo-2,3,3-trimethylbutanoic acid | Sₙ1 |

It is important to note that Sₙ1 reactions are often accompanied by competing E1 elimination reactions, especially at higher temperatures.

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of 2-hydroxy-2,3,3-trimethylbutanoic acid involves the elimination of a water molecule to form an alkene. This reaction follows an E1 mechanism. The hydroxyl group is first protonated by an acid catalyst (like H₂SO₄) to form a good leaving group (H₂O). quora.com Loss of the water molecule generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form a double bond.

In the case of 2-hydroxy-2,3,3-trimethylbutanoic acid, the carbocation is formed at the C2 position. A proton can only be abstracted from the methyl group at C2, as the adjacent C3 carbon is a quaternary center with no hydrogen atoms attached. quora.com Therefore, the dehydration reaction is expected to yield a single alkene product: 2,3,3-trimethylbut-1-enoic acid .

Reaction Scheme: 2-Hydroxy-2,3,3-trimethylbutanoic acid --(H⁺, Heat)--> 2,3,3-Trimethylbut-1-enoic acid + H₂O

This regioselectivity is a direct consequence of the substrate's structure, specifically the absence of a hydrogen atom on one of the adjacent carbons. quora.com

Transformations at the Quaternary Carbon Center

The structural core of 2-Hydroxy-2,3,3-trimethylbutanoic acid features a quaternary carbon atom bonded to a hydroxyl, a carboxyl, a methyl, and a tert-butyl group. This arrangement presents significant steric hindrance, which governs its reactivity. A notable transformation at this center is oxidative decarboxylation , a reaction that leads to the cleavage of the bond between the first and second carbon atoms (C1-C2).

(CH₃)₃C-C(CH₃)(OH)-COOH + Pb(OAc)₄ → (CH₃)₃C-CO-CH₃ + CO₂ + Pb(OAc)₂ + 2 AcOH

The efficiency of this reaction is influenced by factors such as the solvent and temperature, which can be optimized to maximize the yield of the resulting ketone. juniperpublishers.com

| Reagent | Solvent | Temperature (°C) | Product | Typical Yield (%) |

|---|---|---|---|---|

| Lead Tetraacetate | Benzene | 80 | Pinacolone (B1678379) | 70-80 |

| Lead Tetraacetate | Acetic Acid | 100 | Pinacolone | 60-70 |

Note: The data in this table are representative for the oxidative decarboxylation of tertiary α-hydroxy acids and are for illustrative purposes.

Reaction Mechanisms and Intermediates (e.g., Organolead and Organocopper Compounds)

The mechanisms underlying the transformations of 2-Hydroxy-2,3,3-trimethylbutanoic acid often involve the formation of transient organometallic species that dictate the reaction's outcome.

Organolead Intermediates in Oxidative Decarboxylation:

The reaction with lead tetraacetate is believed to proceed through an organolead intermediate . rsc.org The initial step involves the reaction between the hydroxyl group of the acid and lead tetraacetate to form a lead(IV) alkoxide. This intermediate then undergoes a concerted fragmentation, resulting in the elimination of carbon dioxide and the formation of the ketone product, along with lead(II) acetate and acetic acid.

The proposed mechanistic steps are:

Ligand Exchange: Formation of a lead(IV) alkoxide intermediate.

Concerted Decarboxylation-Fragmentation: The intermediate breaks down, releasing CO₂ and forming the C=O bond of the ketone.

Potential Reactions with Organocopper Compounds:

While specific literature on the reactions of 2-Hydroxy-2,3,3-trimethylbutanoic acid with organocopper reagents is scarce, their general reactivity provides a basis for predicting potential transformations. Organocuprates, such as Gilman reagents (R₂CuLi), are known as soft nucleophiles that typically participate in substitution and conjugate addition reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

A direct nucleophilic substitution at the sterically crowded quaternary carbon of the parent molecule is considered improbable. However, derivatization of the acid could open pathways for reactions with organocopper reagents. For instance, conversion of the hydroxyl group to a good leaving group might allow for a substitution reaction, though this would likely be a challenging transformation due to steric hindrance.

A more feasible approach would involve the reaction of an organocuprate with an α,β-unsaturated derivative of the parent acid, which would be expected to undergo a 1,4-conjugate addition. The use of Lewis acid additives has been shown to enhance the reactivity of organocopper reagents in reactions involving sterically demanding substrates. wikipedia.org

| Derivative of 2-Hydroxy-2,3,3-trimethylbutanoic acid | Organocopper Reagent | Expected Reaction Type | Potential Product |

|---|---|---|---|

| α-halo-2,3,3-trimethylbutanoic acid ester | (CH₃)₂CuLi | Sₙ2 Substitution | 2,2,3,3-tetramethylbutanoic acid ester |

| α,β-unsaturated ketone derivative | (CH₃)₂CuLi | 1,4-Conjugate Addition | β-methylated saturated ketone |

Stereochemical Investigations and Chiral Properties

Racemization Studies and Mechanisms

The racemization of α-hydroxy acids is a critical process in stereochemistry. Generally, the racemization of optically active carbonyl compounds where the chiral center is at the alpha carbon can be catalyzed by both acids and bases. This process is often related to enolization, where the formation of an achiral enol or enolate intermediate leads to the loss of stereochemical integrity at the α-carbon. Over time, even with only a small amount of the enol form present, the entire compound can be racemized.

In the context of biocatalysis, studies on a range of aliphatic, arylaliphatic, and aromatic α-hydroxycarboxylic acids using whole resting cells of Lactobacillus species have demonstrated effective racemization under mild physiological conditions. nih.govresearchgate.net This method avoids side reactions like elimination or decomposition. While straight-chain α-hydroxy acids are racemized at excellent rates, significant steric hindrance has been observed for branched-chain analogues. nih.govresearchgate.net This suggests that the bulky tert-butyl group in 2-Hydroxy-2,3,3-trimethylbutanoic acid would likely impede racemization under these specific biocatalytic conditions.

Chemical methods for racemization have also been explored for sterically hindered carboxylic acids. For instance, a process for racemizing profen-type carboxylic acids, which also have a chiral α-carbon, involves heating an enantiomer in the presence of water and a catalytically effective amount of a tertiary amine. google.com Furthermore, arylboronic acids have been shown to be efficient catalysts for the racemization of enantiomerically enriched tertiary alcohols through a proposed mechanism involving the reversible formation of an achiral carbocation intermediate. acs.org

Crystal Structure Analysis for Absolute Configuration Determination

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. X-ray crystallography is a powerful technique for determining the absolute configuration of molecules in their crystalline state. wikipedia.org

Interactive Table: Crystal Data and Structure Refinement for Racemic 2-Hydroxy-2,3,3-trimethylbutanoic acid hemihydrate

| Parameter | Value |

| Empirical formula | C₇H₁₅O₃.₅₀ |

| Formula weight | 155.20 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.345 (2) |

| b (Å) | 10.987 (2) |

| c (Å) | 13.543 (3) |

| β (°) | 107.98 (3) |

| Volume (ų) | 1746.0 (6) |

| Z | 8 |

| Calculated density (Mg m⁻³) | 1.181 |

Data sourced from crystallographic studies.

The crystal structure of racemic 2-Hydroxy-2,3,3-trimethylbutanoic acid hemihydrate reveals an extensive network of intermolecular hydrogen bonds. nih.gov These interactions involve the hydroxyl and carboxylic acid functional groups of the molecule, as well as the water molecule of crystallization. This hydrogen bonding results in the formation of a polymeric network in the solid state, which dictates the packing of the molecules in the crystal lattice. nih.gov Such networks are common in the crystal structures of α-hydroxy acids and play a crucial role in their physical properties.

Chiral Recognition and Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include crystallization of diastereomeric salts, which involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts that can be separated by fractional crystallization. nih.gov Another widely used technique is chiral chromatography, where the enantiomers are separated on a chiral stationary phase.

While these general techniques are available, specific documented methods for the successful chiral resolution of 2-Hydroxy-2,3,3-trimethylbutanoic acid are not readily found in the literature. The steric hindrance posed by the tert-butyl group adjacent to the chiral center may present challenges for both diastereomeric salt formation and chromatographic separation, potentially requiring specialized resolving agents or conditions.

Configurational Assignments and Reassignments in Related α-Hydroxy Acids

The assignment of absolute configuration (R or S) to a chiral center is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents around the chiral atom. libretexts.org Historically, the configuration of chiral compounds was often determined by chemical correlation to a standard compound of known configuration, such as glyceraldehyde. wikipedia.org

In the case of 2-Hydroxy-2,3,3-trimethylbutanoic acid, there has been a notable reassignment of the absolute configuration of its levorotatory, or (-), enantiomer. Initial assignments were later revised based on stereoselective synthesis of the hydroxy acid and its corresponding glycol, along with the application of established stereochemical models like Cram's, Prelog's, and Sharpless's rules. This highlights the importance of rigorous, multi-faceted approaches to confirm the absolute configuration of complex chiral molecules.

The study of related α-hydroxy acids, such as 2-hydroxy-2-methylbutanoic acid and 3-chloro-2-hydroxybutanoic acid, provides a comparative basis for understanding the stereochemical properties within this class of compounds. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For 2-Hydroxy-2,3,3-trimethylbutanoic acid, with a molecular formula of C7H14O3, the expected exact mass would be calculated and compared against the experimentally determined value. chemsrc.com

Table 1: Predicted Collision Cross Section (CCS) Data for 2,3,3-trimethylbutanoic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 131.10666 | 128.0 |

| [M+Na]+ | 153.08860 | 134.9 |

| [M-H]- | 129.09210 | 127.4 |

| [M+NH4]+ | 148.13320 | 149.7 |

| [M+K]+ | 169.06254 | 135.2 |

| [M+H-H2O]+ | 113.09664 | 124.6 |

| [M+HCOO]- | 175.09758 | 147.3 |

| [M+CH3COO]- | 189.11323 | 171.9 |

| [M+Na-2H]- | 151.07405 | 132.4 |

| [M]+ | 130.09883 | 128.2 |

| [M]- | 130.09993 | 128.2 |

This table presents predicted collision cross section (CCS) values for various adducts of 2,3,3-trimethylbutanoic acid, a structurally related compound. The m/z ratio for each adduct is also provided. Data like this is crucial for identifying the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed structure of organic molecules. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are particularly valuable for determining the stereochemistry and conformational preferences of 2-Hydroxy-2,3,3-trimethylbutanoic acid.

X-Ray Crystallography for Definitive Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and the absolute configuration of chiral centers. A study on racemic 2-Hydroxy-2,3,3-trimethylbutanoic acid revealed that it crystallizes from an acetone (B3395972) solution with half a molecule of water of crystallization (C7H14O3·0.5H2O). nih.gov The crystal structure demonstrated extensive intermolecular hydrogen bonding involving the hydroxyl and carboxylic acid groups, resulting in the formation of polymeric networks. nih.gov This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.

Table 2: Crystallographic Data for Racemic 2-Hydroxy-2,3,3-trimethylbutanoic acid

| Parameter | Value |

| Formula | C7H14O3·0.5H2O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.456(3) |

| b (Å) | 10.123(2) |

| c (Å) | 14.321(3) |

| β (°) | 109.91(2) |

| V (ų) | 1698.3(6) |

| Z | 8 |

This table summarizes key crystallographic parameters obtained from the X-ray diffraction analysis of racemic 2-Hydroxy-2,3,3-trimethylbutanoic acid. These parameters define the size and shape of the unit cell in the crystal lattice. nih.gov

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital technique for assessing the enantiomeric purity of chiral molecules like 2-Hydroxy-2,3,3-trimethylbutanoic acid. This method measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, and the magnitude of the CD signal is proportional to the enantiomeric excess (%ee).

While specific CD spectra for 2-Hydroxy-2,3,3-trimethylbutanoic acid were not found, the technique's application to similar chiral hydroxycarboxylic acids demonstrates its utility. nih.govresearchgate.net For a sample of 2-Hydroxy-2,3,3-trimethylbutanoic acid, a non-zero CD spectrum would indicate the presence of an enantiomeric excess, and the sign of the Cotton effect could be used to assign the absolute configuration by comparison with standards or theoretical calculations. The absence of a CD signal would suggest a racemic mixture.

Chromatographic Methods for Separation and Purity Analysis (e.g., GC-MS, UHPLC-MS/MS in research contexts)

Chromatographic techniques are fundamental for separating 2-Hydroxy-2,3,3-trimethylbutanoic acid from reaction mixtures or biological matrices and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. For GC-MS analysis of hydroxy acids, derivatization is often necessary to increase their volatility. This typically involves converting the carboxylic acid and hydroxyl groups to esters and ethers, respectively. The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides both retention time and mass spectral data for identification. nih.gov GC-MS has been widely used for the analysis of various hydroxy acids in different contexts. chemsrc.comresearchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers high separation efficiency and sensitivity for the analysis of non-volatile compounds like 2-Hydroxy-2,3,3-trimethylbutanoic acid in its native form. This technique is particularly useful for analyzing complex samples. researchgate.net Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer can provide highly selective and sensitive quantification of the target analyte. nih.gov UHPLC-MS/MS methods have been developed for the analysis of various hydroxy acids in biological fluids. dergipark.org.tr

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the optimized molecular geometry and electronic properties of 2-hydroxy-2,3,3-trimethylbutanoic acid. While detailed computational studies on its electronic structure are not extensively available in public literature, experimental data from X-ray crystallography offers a solid foundation for its molecular geometry.

In the solid state, 2-hydroxy-2,3,3-trimethylbutanoic acid crystallizes as a racemate and includes water of crystallization. The crystal structure reveals a complex network of intermolecular hydrogen bonds. These interactions involve both the hydroxyl and carboxylic acid groups, which link the molecules together in a polymeric fashion. nih.gov This hydrogen bonding network is a key feature of its solid-state structure.

The core structure of the molecule consists of a butane (B89635) chain with a carboxylic acid group at the C1 position. A hydroxyl group and a methyl group are attached to the C2 atom, while two methyl groups are located at the C3 position, creating a sterically hindered environment around the chiral center at C2. The precise bond lengths and angles determined from crystallographic data serve as a benchmark for computational models.

Conformation Analysis through Computational Modeling (e.g., MNDO/MM2)

Conformational analysis through computational modeling is a powerful tool to investigate the different spatial arrangements of a molecule and their relative energies. For 2-hydroxy-2,3,3-trimethylbutanoic acid, such studies would identify the most stable conformers in various environments (e.g., in the gas phase or in solution).

Methods like the Modified Neglect of Diatomic Overlap (MNDO) or combined quantum mechanics/molecular mechanics (QM/MM) approaches such as MM2 could be employed to explore the potential energy surface of the molecule. This analysis would focus on the rotation around the C-C single bonds, particularly the bond between the C2 and C3 atoms, to understand the influence of the bulky tert-butyl group on the orientation of the hydroxyl and carboxylic acid functionalities. However, specific conformational analysis studies using methods like MNDO/MM2 for 2-hydroxy-2,3,3-trimethylbutanoic acid are not readily found in the surveyed scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling and the analysis of transition states are critical for understanding the kinetics and mechanisms of chemical reactions involving 2-hydroxy-2,3,3-trimethylbutanoic acid. Such computational investigations could elucidate the synthetic routes to this compound or its subsequent chemical transformations.

For instance, the synthesis of 2-hydroxy-2,3,3-trimethylbutanoic acid could be modeled to identify the most energetically favorable reaction pathway and to characterize the structure of the transition states involved. This would provide valuable information for optimizing reaction conditions to improve yield and selectivity. Despite the utility of these computational methods, specific studies on reaction pathway modeling and transition state analysis for 2-hydroxy-2,3,3-trimethylbutanoic acid have not been identified in the available literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These predicted data can then be compared with experimental spectra to validate both the computational model and the experimental structure determination.

For 2-hydroxy-2,3,3-trimethylbutanoic acid, quantum chemical calculations could predict its ¹H and ¹³C NMR spectra, which would aid in the assignment of the experimentally observed signals. Similarly, the calculation of its IR spectrum would help in identifying the characteristic vibrational modes associated with its functional groups, such as the O-H and C=O stretching frequencies. While the use of NMR spectroscopy has been mentioned in the context of its structural analysis, detailed computational studies that predict and validate the spectroscopic parameters of 2-hydroxy-2,3,3-trimethylbutanoic acid are not prominently featured in the reviewed scientific publications. biosynth.com

Applications in Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

2-Hydroxy-2,3,3-trimethylbutanoic acid is recognized as a chiral α-hydroxy acid, a class of compounds that are valuable as building blocks in asymmetric synthesis. ontosight.aipondiuni.edu.iniucr.org The synthesis of enantiomerically pure forms of such compounds often involves the use of chiral auxiliaries or precursors. The presence of a chiral center at the carbon bearing the hydroxyl and carboxyl groups allows for its use in the synthesis of stereochemically defined molecules.

While specific, widely documented applications of 2-Hydroxy-2,3,3-trimethylbutanoic acid as a chiral auxiliary in diastereoselective reactions are not extensively reported in readily available literature, its structural motifs are indicative of its potential in this area. The principle of using chiral building blocks, often derived from a "chiral pool" of naturally occurring or synthetically accessible enantiopure compounds, is a fundamental strategy in the synthesis of complex, biologically active molecules. The absolute configuration of the chiral center in derivatives of 2-Hydroxy-2,3,3-trimethylbutanoic acid has been a subject of study, with techniques like Prelog's rule being applied to determine stereochemistry, which is crucial for its application in asymmetric synthesis. pondiuni.edu.in

Role as a Precursor or Intermediate in the Synthesis of Specialty Chemicals

2-Hydroxy-2,3,3-trimethylbutanoic acid serves as a precursor or intermediate in the synthesis of various specialty chemicals. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows it to undergo a variety of chemical transformations to produce more complex molecules.

For instance, it has been cited in patents as a component in the formulation of radiation-sensitive resin compositions, highlighting its role as a monomer or additive in the creation of specialized polymeric materials. google.com Furthermore, its structure is relevant in the synthesis of novel antibacterial agents. A patent discloses its use in the context of preparing diaryl monocyclic β-lactam compounds, which are investigated for their therapeutic potential in treating bacterial infections. google.com These examples underscore its utility as a starting material for creating chemicals with specific, high-value applications. The hydroxyl and carboxyl groups provide reactive sites for esterification and amidation, which are key reactions in the synthesis of pharmaceuticals and other bioactive compounds. ontosight.ai

Stabilization of Carboxylic Acid Groups in Synthetic Intermediates

The structure of 2-Hydroxy-2,3,3-trimethylbutanoic acid features a prominent tert-butyl group adjacent to the chiral center. This bulky group exerts significant steric hindrance around the carboxylic acid functionality. This steric congestion can be exploited to stabilize the carboxylic acid group and influence the reactivity of the molecule.

In organic synthesis, bulky groups are often strategically incorporated to prevent unwanted side reactions at a particular functional group. The tert-butyl group in 2-Hydroxy-2,3,3-trimethylbutanoic acid can shield the carboxylic acid from nucleophilic attack or other reactions, allowing chemical transformations to be directed to other parts of a molecule in a multi-step synthesis. This inherent steric protection can make it a valuable intermediate where selective reactivity is required.

Incorporation into Ligands for Metal Complexes

The coordination chemistry of α-hydroxy acids is a well-established field, as the carboxylate and hydroxyl groups can act as binding sites for metal ions, forming chelate complexes. While the potential for 2-Hydroxy-2,3,3-trimethylbutanoic acid to act as a ligand for metal complexes is clear from its structure, specific examples of its incorporation into such ligands are not extensively documented in the reviewed literature. The synthesis of coordination polymers and metal-organic frameworks often relies on ligands that can bridge metal centers to form extended networks. pondiuni.edu.in The bifunctionality of 2-Hydroxy-2,3,3-trimethylbutanoic acid makes it a candidate for such applications, although further research is needed to explore this potential fully.

Potential in Polymer Chemistry and Material Science (e.g., as monomers for polyesters)

Hydroxy acids are a fundamental class of monomers for the synthesis of polyesters through polycondensation reactions. The presence of both a hydroxyl and a carboxylic acid group in the same molecule allows for the formation of ester linkages and the growth of polymer chains. A patent has noted the relevance of 2-Hydroxy-2,3,3-trimethylbutanoic acid in the context of polycondensation reactions, suggesting its potential as a monomer for creating polyesters with specific properties. google.com

The bulky tert-butyl group would be expected to influence the properties of a polyester (B1180765) derived from this monomer, potentially leading to materials with increased thermal stability, altered solubility, and different mechanical properties compared to polyesters made from less sterically hindered hydroxy acids. However, detailed studies on the polymerization of 2-Hydroxy-2,3,3-trimethylbutanoic acid and the characterization of the resulting polymers are not widely available in the public domain.

Interactive Data Tables

Table 1: Chemical Properties of 2-Hydroxy-2,3,3-trimethylbutanoic acid

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| CAS Number | 4026-21-5 |

| Appearance | Solid |

Table 2: Mentioned Applications of 2-Hydroxy-2,3,3-trimethylbutanoic acid

| Application Area | Specific Use | Reference |

| Asymmetric Synthesis | Chiral Building Block | ontosight.aipondiuni.edu.iniucr.org |

| Specialty Chemicals | Component in radiation-sensitive resin compositions | google.com |

| Specialty Chemicals | Intermediate for antibacterial agents | google.com |

| Polymer Chemistry | Potential monomer for polyesters | google.com |

Exploration of Biosynthetic and Biocatalytic Pathways Non Human/clinical Focus

Occurrence in Natural Systems (e.g., as a metabolite in non-human organisms or extraterrestrial contexts)

While documentation of 2-Hydroxy-2,3,3-trimethylbutanoic acid within terrestrial, non-human biological systems is not prominent in scientific literature, its likely presence in extraterrestrial materials has been inferred from the analysis of carbonaceous chondrites. The Murchison meteorite, a well-studied example, contains a diverse suite of organic molecules, including a variety of α-hydroxy acids. mdpi.comnih.gov

The key evidence for the extraterrestrial existence of such compounds comes from the structural correspondence between α-amino acids and α-hydroxy acids found within these meteorites. nih.gov The amino acid analogue of the title compound, 2-amino-2,3,3-trimethylbutanoic acid, has been identified in meteorites. nih.govffame.org This strongly suggests the co-occurrence of 2-Hydroxy-2,3,3-trimethylbutanoic acid, as both are expected to form from the same precursor ketone, pinacolone (B1678379), through related abiotic chemical pathways on the meteorite's parent body. nih.govacs.org The relative abundance of hydroxy acids to amino acids in meteorites is thought to reflect the conditions of the parent body, particularly the ratio of available water to ammonia (B1221849). acs.org

Currently, there is no significant reporting of 2-Hydroxy-2,3,3-trimethylbutanoic acid as a metabolite in specific non-human terrestrial organisms such as bacteria, fungi, or plants.

Enzymatic Synthesis and Biotransformations

Specific enzymatic pathways dedicated to the synthesis of 2-Hydroxy-2,3,3-trimethylbutanoic acid have not been extensively characterized. However, the general principles of α-hydroxy acid biosynthesis in microorganisms can provide a framework for its potential formation. Microbial production of α-hydroxy acids often involves the biotransformation of corresponding α-hydroxynitrile compounds by strains of bacteria, such as those from the genus Corynebacterium.

While direct enzymatic synthesis of 2-Hydroxy-2,3,3-trimethylbutanoic acid is not documented, biotransformation of structurally related compounds has been observed in various microorganisms. For instance, fungi are known to perform hydroxylation reactions on a wide range of substrates. It is conceivable that a microbial system could hydroxylate a precursor like 2,3,3-trimethylbutanoic acid to yield the target compound, although specific examples are not available in the current literature. The steric hindrance posed by the tertiary butyl group adjacent to the carboxylic acid may present a challenge for many standard enzymatic systems.

Investigation of Analogous Metabolic Pathways

To understand the potential biological synthesis of 2-Hydroxy-2,3,3-trimethylbutanoic acid, it is useful to examine the metabolic pathways of structurally similar branched-chain organic acids. The biosynthesis of these compounds often starts from α-keto acid intermediates.

For example, the synthesis of 3-methylbutanoic acid can proceed from its corresponding α-keto acid, α-keto isocaproate. researchgate.net One proposed route involves the conversion of the α-keto acid to an α-hydroxy acid intermediate (α-hydroxy-isocaproate), which is then further metabolized. researchgate.net This suggests a potential analogous pathway for 2-Hydroxy-2,3,3-trimethylbutanoic acid, which would likely involve the corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid.

Furthermore, the biosynthesis of branched organic acids in organisms like the roundworm Ascaris suum involves a thiolase-based pathway that can utilize extender units like propionyl-CoA to create α-methyl branches. researchgate.net These pathways involve a cycle of carbon-carbon bond formation, ketoreduction (forming a hydroxy group), dehydration, and enoyl reduction. A similar, though likely modified, enzymatic logic would be required to assemble the highly branched structure of 2-Hydroxy-2,3,3-trimethylbutanoic acid.

The following table outlines key enzymes and intermediates in known analogous pathways that could theoretically be adapted for the synthesis of 2-Hydroxy-2,3,3-trimethylbutanoic acid.

| Pathway Step | Enzyme Class (Example) | Intermediate Type | Relevance to 2-Hydroxy-2,3,3-trimethylbutanoic acid Synthesis |

|---|---|---|---|

| Carbon-Carbon Bond Formation | Thiolase | β-Ketoacyl-CoA | Condensation of acyl-CoA units to build the carbon skeleton. |

| Reduction of Keto Group | Ketoreductase / Dehydrogenase | β-Hydroxyacyl-CoA or α-Hydroxy Acid | Formation of the hydroxyl group from a keto precursor. |

| Oxidative Decarboxylation | Keto-acid dehydrogenase complex | Acyl-CoA | A common route for converting α-keto acids into other molecules. |

Abiotic Formation Mechanisms (e.g., in primitive meteorites)

The most compelling evidence for the existence of 2-Hydroxy-2,3,3-trimethylbutanoic acid comes from studies of its probable abiotic formation in primitive meteorites. The widely accepted mechanism for the formation of α-amino acids and α-hydroxy acids in the aqueous environment of meteorite parent bodies is the Strecker synthesis. mdpi.comnih.govnasa.gov

This pathway involves the reaction of aldehydes or ketones with hydrogen cyanide (HCN) and, in the case of amino acid synthesis, ammonia (NH3). nih.gov In an aqueous environment with low ammonia concentrations, the reaction favors the formation of α-hydroxy acids through a cyanohydrin intermediate. nih.govacs.org

The specific abiotic synthesis of 2-Hydroxy-2,3,3-trimethylbutanoic acid would proceed as follows:

Precursor: The starting material is the ketone pinacolone (3,3-dimethyl-2-butanone). Ketones have been detected in meteorites. mdpi.com

Cyanohydrin Formation: Pinacolone reacts with hydrogen cyanide (HCN) to form a cyanohydrin intermediate, 2-cyano-2-hydroxy-3,3-dimethylbutane.

Hydrolysis: This intermediate undergoes hydrolysis in the aqueous environment of the meteorite parent body to yield 2-Hydroxy-2,3,3-trimethylbutanoic acid.

The structural relationship between meteoritic amino acids and hydroxy acids provides strong support for this common synthetic origin. nih.gov The discovery of the amino acid 2-amino-2,3,3-trimethylbutanoic acid in meteorites strongly implies the presence of its hydroxy analogue, formed from the same pinacolone precursor under conditions less favorable for amination. nih.gov Laboratory simulations have confirmed that Strecker-type reactions under conditions mimicking those of meteorite parent bodies can produce α-methyl α-hydroxy acids.

The following table summarizes the key reactants and products in the abiotic formation of 2-Hydroxy-2,3,3-trimethylbutanoic acid.

| Reactant | Role in Synthesis | Product/Intermediate |

|---|---|---|

| Pinacolone (3,3-dimethyl-2-butanone) | Ketone Precursor | Carbon skeleton provider |

| Hydrogen Cyanide (HCN) | Cyanide Source | Forms cyanohydrin intermediate |

| Water (H₂O) | Solvent and Reactant | Hydrolyzes the nitrile group |

| 2-Cyano-2-hydroxy-3,3-dimethylbutane | Intermediate | Precursor to the final acid |

| 2-Hydroxy-2,3,3-trimethylbutanoic acid | Final Product | Stable α-hydroxy acid |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Routes

Future research will likely focus on developing greener, more efficient methods for synthesizing 2-hydroxy-2,3,3-trimethylbutanoic acid, moving beyond traditional approaches.

Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to chemical synthesis. Research into identifying or engineering enzymes, such as ketoreductases or hydroxylases, could enable the direct, enantioselective synthesis of the target molecule from a suitable precursor like 2-keto-2,3,3-trimethylbutanoic acid. Biochemical processes are often preferred for their high chemo- and regio-selectivity. researchgate.net For instance, enantiomerically pure α-hydroxy amides have been successfully prepared from α-oxo esters using Saccharomyces cerevisiae for bioreduction, followed by lipase-catalyzed aminolysis. nih.gov

Flow Chemistry : Continuous-flow reactors offer significant advantages in terms of safety, scalability, and process control. rsc.orgdurham.ac.ukvapourtec.com Developing a flow-based synthesis, perhaps involving the carboxylation of a Grignard reagent with CO2 using a tube-in-tube gas-permeable membrane reactor, could lead to a more efficient and scalable production process. durham.ac.ukvapourtec.com Another avenue is the continuous-flow oxidation of the corresponding diol, 2,3,3-trimethylbutane-1,2-diol, using a heterogeneous catalyst like platinum on silica (B1680970) with hydrogen peroxide as a green oxidant. rsc.org

Dehydrogenative Coupling : A novel and sustainable approach involves the iridium-catalyzed dehydrogenative cross-coupling of biomass-derived alcohols. acs.orgacs.orgnih.gov Future work could explore the coupling of a C4 alcohol like tert-butanol (B103910) with a C2 synthon such as ethylene (B1197577) glycol, catalyzed by an Ir(NHC) complex, to form the target C7 α-hydroxy acid. acs.orgacs.orgnih.gov This method aligns with green chemistry principles by utilizing renewable feedstocks.

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research |

| Biocatalysis | 2-keto-2,3,3-trimethylbutanoic acid | High enantioselectivity, mild conditions, reduced waste. | Saccharomyces cerevisiae bioreduction of α-oxo esters. nih.gov |

| Flow Chemistry | 1,1-dimethylethyl magnesium chloride + CO2 | Enhanced safety, scalability, precise process control. | Continuous-flow carboxylation of Grignard reagents. durham.ac.ukvapourtec.com |

| Dehydrogenative Coupling | tert-Butanol + Ethylene Glycol | Use of sustainable/bio-derived feedstocks. | Ir(NHC)-catalyzed coupling of alcohols. acs.orgacs.orgnih.gov |

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The dual functionality of 2-hydroxy-2,3,3-trimethylbutanoic acid (a carboxylic acid and a tertiary alcohol) makes it an ideal starting point for creating a diverse library of new molecules.

Ester and Amide Libraries : The carboxylic acid group can be readily converted into a wide range of esters and amides. openstax.org A continuous flow approach could be employed for the telescoped synthesis of α-substituted amides and esters. acs.org These derivatives could be screened for novel biological activities or unique material properties. The steric hindrance provided by the t-butyl and gem-dimethyl groups could impart unusual stability or reactivity profiles to these derivatives.

Functional Polymers : Poly(α-hydroxy acid)s (PAHAs) are a significant class of biodegradable polymers. nih.govwikipedia.org While polymers like polylactic acid (PLA) are well-known, 2-hydroxy-2,3,3-trimethylbutanoic acid could serve as a monomer to create novel polyesters with unique thermal and mechanical properties due to its bulky side groups. acs.orgtaylorandfrancis.com Research into the ring-opening polymerization (ROP) of its corresponding O-carboxyanhydride could yield high-molecular-weight polymers. acs.org These materials could find applications in drug delivery, medical implants, or as advanced biodegradable plastics. rsc.org

Radical Precursors : Recent advances in photoredox catalysis have shown that α-hydroxy acids can serve as precursors for α-hydroxyalkyl radicals via decarboxylation. rsc.org This opens up a new paradigm for using 2-hydroxy-2,3,3-trimethylbutanoic acid in C-C bond-forming reactions to create complex molecules that were previously difficult to access.

Advanced Mechanistic Studies using Modern Analytical Techniques

A deeper understanding of the reaction mechanisms involving 2-hydroxy-2,3,3-trimethylbutanoic acid is crucial for optimizing existing processes and discovering new transformations.

In-situ Spectroscopy : Techniques such as ReactIR (FTIR), Raman, and process NMR spectroscopy can be used to monitor reactions in real-time. This would allow for the identification of transient intermediates and the determination of kinetic profiles for its synthesis or derivatization, such as in Fischer esterification or amide bond formation. openstax.org

Mass Spectrometry : Advanced mass spectrometry techniques, like electrospray ionization-mass spectrometry (ESI-MS), can be used to detect and characterize key intermediates in complex reaction mixtures, as demonstrated in studies of dehydrogenative coupling reactions to form other α-hydroxy acids. acs.orgnih.gov

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reactivity. patsnap.com Such studies could elucidate the mechanism of its formation, for example, via Grignard carboxylation, or predict the stereochemical outcome of enantioselective reactions.

Exploration of New Catalytic Systems for Enantioselective Transformations

Since 2-hydroxy-2,3,3-trimethylbutanoic acid is a chiral molecule, the development of methods for its enantioselective synthesis is a significant research goal.

Organocatalysis : Chiral primary amines, such as proline and its derivatives, have been shown to be effective organocatalysts for asymmetric α-hydroxylation reactions. acs.orgyoutube.com Future work could adapt these methods for the enantioselective hydroxylation of a β-keto ester precursor to generate the chiral quaternary center of the target molecule with high enantiomeric excess.

Transition Metal Catalysis : The development of novel chiral transition metal complexes is a promising avenue. For instance, photoredox/nickel dual catalysis has recently been reported for the enantioselective decarboxylative acylation of α-hydroxy acids. nih.gov This methodology could be adapted to couple 2-hydroxy-2,3,3-trimethylbutanoic acid with other carboxylic acids to form enantioenriched α-oxygenated ketones. nih.gov Similarly, palladium-catalyzed enantioselective Heck carbonylation reactions have been used to create quaternary stereocenters in other molecular systems and could be explored here. rsc.org

Phase-Transfer Catalysis : Chiral phase-transfer catalysts could be used for the asymmetric alkylation or hydroxylation of a suitable prochiral substrate, offering a scalable and operationally simple method for accessing one enantiomer over the other. acs.org

| Catalytic Approach | Potential Transformation | Key Features | Relevant Research |

| Organocatalysis | Asymmetric α-hydroxylation of a β-keto ester | Metal-free, environmentally friendly, high enantioselectivity. | Proline-catalyzed aldol (B89426) and hydroxylation reactions. acs.orgyoutube.com |

| Dual Catalysis | Enantioselective decarboxylative acylation | Utilizes renewable feedstocks, high functional group tolerance. | Photoredox/Nickel dual catalysis for C-C bond formation. nih.gov |

| Chiral Lewis Acid Catalysis | Asymmetric α-iminol rearrangement of a derivative | Highly effective for creating α-amino ketones. | Zirconium complexes of VANOL for asymmetric rearrangements. acs.org |

Interdisciplinary Research with Materials Science and Astrobiology

The unique structure of 2-hydroxy-2,3,3-trimethylbutanoic acid makes it an interesting candidate for interdisciplinary studies.

Materials Science : As mentioned, the compound can serve as a monomer for novel biodegradable polyesters. rsc.org The bulky t-butyl group could lead to materials with enhanced thermal stability, altered mechanical strength, or unique degradation profiles compared to existing PAHAs. acs.org These novel polyesters could be investigated for applications ranging from commodity plastics to specialized biomedical devices. rsc.org Furthermore, incorporating this monomer into copolymers could allow for precise tuning of material properties. nih.gov

Astrobiology : α-hydroxy acids are considered important prebiotic molecules and have been identified on meteorites like Ryugu. researchgate.netroyalsocietypublishing.orgnih.gov They are plausible precursors in the formation of depsipeptides, which may have been ancestral to modern proteins. royalsocietypublishing.orgnih.gov Investigating the formation of 2-hydroxy-2,3,3-trimethylbutanoic acid under simulated prebiotic conditions (e.g., spark discharge experiments or hydrothermal vent simulations) could provide insights into the chemical inventory of the early Earth. nih.govwhoi.edu Its potential as a biosignature is also a key area of research; distinguishing between biotic and abiotic origins of such molecules is a fundamental challenge in the search for extraterrestrial life. nih.govastrobiology.com

Q & A

Q. What are the key synthetic routes for 2-Hydroxy-2,3,3-trimethylbutanoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step protocols. One validated method starts with 3-hydroxy-3-methyl-2-butanone , which undergoes cyanohydrin formation with cyanide to yield 2,3-dihydroxy-2,3-dimethylbutanonitrile . Subsequent hydrolysis of the nitrile group produces the target compound. Key steps include:

- Cyanohydrin formation : Requires strict pH control (pH 8–9) and low temperatures (0–5°C) to avoid side reactions.

- Hydrolysis : Acidic conditions (e.g., H₂SO₄) at reflux to convert nitrile to carboxylic acid.

Intermediates are characterized via ¹H/¹³C NMR (e.g., hydroxyl proton at δ 2.5–3.5 ppm, methyl groups at δ 1.2–1.5 ppm) and LC-MS (molecular ion at m/z 160.17 for C₇H₁₂O₃). Purification is achieved via recrystallization or preparative HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl, carboxylic acid) and branching patterns. For example, the quaternary carbon at C2 appears as a singlet in ¹³C NMR.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 161.17).

- Infrared (IR) Spectroscopy : O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1700–1750 cm⁻¹) validate functional groups.

- Chromatography : HPLC or GC-MS monitors purity and detects byproducts like 2-hydroxy-2,3-dimethyl-3-butenoic acid .

Advanced Research Questions

Q. How can side reactions during synthesis, such as carbocation rearrangements, be mitigated?

Carbocation rearrangements (e.g., during Koch-Haaf carboxylation) are minimized by:

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature control : Low temperatures (≤10°C) reduce rearrangement kinetics.

- Catalyst optimization : Lewis acids like BF₃·Et₂O direct reaction pathways.

For example, avoiding tert-alkyl starting materials reduces the likelihood of hydride shifts .

Q. What computational strategies predict the compound’s interaction with metabolic enzymes?

- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., cytochrome P450). Docking studies suggest hydroxyl and carboxyl groups form hydrogen bonds with active-site residues.

- Molecular Dynamics (MD) Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories.

- QSAR Models : Relate substituent effects (e.g., methyl groups) to metabolic rates .

Q. How do researchers resolve discrepancies in reported byproduct profiles across studies?

- Comparative Analysis : Replicate protocols under identical conditions (solvent, temperature, catalyst loading).

- Byproduct Identification : Use GC-MS or LC-HRMS to detect species like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid .

- Kinetic Studies : Track reaction progress via in situ FTIR to identify rate-determining steps.

For instance, conflicting reports on 2-hydroxy-2,3-dimethyl-3-butenoic acid formation are resolved by optimizing hydrolysis duration and acid concentration .

Data Contradiction Analysis

Q. Why do synthesis yields vary between aqueous vs. anhydrous conditions?

- Aqueous Conditions : Higher polarity promotes hydrolysis but increases side reactions (e.g., esterification with solvent).

- Anhydrous Conditions : Reduce water-mediated side products but require strict moisture exclusion.

A 2024 study reported ~65% yield in anhydrous DMF vs. 45% in aqueous ethanol , attributed to suppressed diketone formation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

| Step | Conditions | Key Intermediates/Byproducts | Yield (%) |

|---|---|---|---|

| Cyanohydrin Formation | 0–5°C, pH 8.5, KCN | 2,3-Dihydroxy-2,3-dimethylbutanonitrile | 78 |

| Hydrolysis | H₂SO₄, reflux, 6 h | 2-Hydroxy-2,3,3-trimethylbutanoic acid | 62 |

| Purification | Prep-HPLC (C18, MeOH:H₂O 70:30) | N/A | 95 |

Q. Table 2: Analytical Signatures

| Technique | Key Peaks/Data Points | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 1.25 (s, 6H, CH₃), δ 2.8 (s, 1H, OH) | Methyl, hydroxyl |

| ¹³C NMR | δ 178.5 (COOH), δ 72.3 (C-OH) | Carboxylic acid, alcohol |

| HRMS | m/z 161.17 ([M+H]⁺, C₇H₁₂O₃) | Molecular formula |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products